Product packaging for 2,4,6-Trimethyl-1,3-benzenedimethanethiol(Cat. No.:CAS No. 10074-13-2)

2,4,6-Trimethyl-1,3-benzenedimethanethiol

Cat. No.: B158975
CAS No.: 10074-13-2
M. Wt: 212.4 g/mol
InChI Key: FDLRLJPEBZYMMO-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3-benzenedimethanethiol (CAS 10074-13-2) is a high-purity aromatic dithiol compound with the molecular formula C11H16S2 and a molecular weight of 212.37 g/mol . This compound is a critical building block in advanced materials science, primarily valued for its two reactive thiol groups which enable it to act as a crosslinking agent in polymer networks. A significant application documented in patent literature is its use in self-healing compositions , where it is encapsulated in microcapsules . When these microcapsules rupture due to material damage, the released thiol flows into the crack and undergoes polymerization in the presence of a catalyst or activator, effectively autonomously repairing the damage . Furthermore, its utility extends to cutting-edge electronics and optics; it is employed as a thiol-based crosslinker in quantum dot (QD) formulations designed for UV-LED curing . These formulations are vital for creating high-performance color conversion layers in display technologies. The compound's structure, featuring a mesitylene core, can contribute to enhanced stability and specific reactivity in these polymeric matrices. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16S2 B158975 2,4,6-Trimethyl-1,3-benzenedimethanethiol CAS No. 10074-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,4,6-trimethyl-3-(sulfanylmethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4,12-13H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLRLJPEBZYMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CS)C)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350843
Record name 2,4,6-Trimethyl-1,3-benzenedimethanethiol
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Molecular Weight

212.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10074-13-2
Record name 2,4,6-Trimethyl-1,3-benzenedimethanethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethyl-1,3-benzenedimethanethiol
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Synthetic Methodologies for 2,4,6 Trimethyl 1,3 Benzenedimethanethiol and Its Aromatic Dimethanethiol Analogues

Strategies for Aromatic Dimethanethiol Synthesis from Precursors

The synthesis of aromatic dimethanethiols can be approached through several strategic pathways, primarily involving the introduction of thiol functionalities onto a pre-functionalized aromatic core. Two common precursors for this purpose are aromatic dihalides and aromatic diols.

A widely employed method for the synthesis of thiols from alkyl halides involves the use of thiourea. In this approach, the alkyl halide reacts with thiourea to form a stable, odorless isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the corresponding thiol. This method is advantageous as it avoids the direct handling of volatile and malodorous thiols until the final deprotection step. The reaction of 1,3-bis(chloromethyl)benzene with thiourea, followed by hydrolysis, is a known route to 1,3-benzenedimethanethiol tcichemicals.com. This strategy is broadly applicable to various benzylic halides.

An alternative strategy involves the conversion of benzylic alcohols to thiols. While direct conversion can be challenging, several reagents have been developed for this transformation. For instance, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) has been used for the direct conversion of alcohols to thiols. Another approach involves a two-step process where the alcohol is first converted to a good leaving group, such as a tosylate or a halide, which is then displaced by a sulfur nucleophile. Copper-catalyzed coupling of benzyl alcohols with thiols has also been reported as a method to form thioethers, which could potentially be adapted for dithiol synthesis nih.govresearchgate.net.

The table below summarizes these general strategies for the synthesis of aromatic dimethanethiols.

PrecursorReagent(s)IntermediateProduct
Aromatic dihalide (e.g., -CH₂Br)1. Thiourea 2. Base (e.g., NaOH)Isothiouronium saltAromatic dimethanethiol
Aromatic diol (e.g., -CH₂OH)Lawesson's ReagentThionophosphate intermediateAromatic dimethanethiol
Aromatic diol (e.g., -CH₂OH)1. Tosyl chloride, pyridine 2. NaSHTosylateAromatic dimethanethiol

Potential Synthetic Pathways for 2,4,6-Trimethyl-1,3-benzenedimethanethiol

Based on the general strategies outlined above, a plausible synthetic pathway for this compound would start from mesitylene (1,3,5-trimethylbenzene) wikipedia.org.

Pathway 1: From 1,3-Bis(bromomethyl)-2,4,6-trimethylbenzene

A key intermediate for the synthesis of the target molecule is 1,3-bis(bromomethyl)-2,4,6-trimethylbenzene. The synthesis of this precursor can be achieved through the bromomethylation of mesitylene. While the selective di-bromomethylation at the 1 and 3 positions of mesitylene requires specific conditions to avoid tri-substitution, the reaction of mesitylene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a standard method for benzylic bromination chemicalbook.com. By controlling the stoichiometry of the reactants, the formation of the dibrominated product can be favored.

Once 1,3-bis(bromomethyl)-2,4,6-trimethylbenzene is obtained, it can be converted to this compound via the isothiouronium salt method. This involves reacting the dibromide with two equivalents of thiourea, followed by alkaline hydrolysis to yield the desired dithiol.

A potential reaction scheme is presented below:

Step 1: Synthesis of 1,3-Bis(bromomethyl)-2,4,6-trimethylbenzene Mesitylene is reacted with two equivalents of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in a suitable solvent like carbon tetrachloride under reflux.

Step 2: Synthesis of this compound The resulting 1,3-bis(bromomethyl)-2,4,6-trimethylbenzene is then treated with two equivalents of thiourea in a solvent such as ethanol (B145695), followed by the addition of a base like sodium hydroxide to hydrolyze the intermediate isothiouronium salt.

Pathway 2: From 2,4,6-Trimethyl-1,3-benzenedimethanol

An alternative pathway would involve the synthesis of 2,4,6-trimethyl-1,3-benzenedimethanol as the key intermediate. This diol could potentially be synthesized from mesitylene through a series of steps, for example, via formylation to introduce aldehyde groups followed by reduction. The Gattermann-Koch reaction or Vilsmeier-Haack formylation are possibilities for introducing formyl groups onto the aromatic ring, which can then be reduced to hydroxymethyl groups.

Once the diol is synthesized, it can be converted to the dithiol. This can be achieved by first converting the diol to the corresponding dihalide (e.g., using PBr₃ or SOCl₂) and then following the thiourea route as described in Pathway 1. Alternatively, direct conversion using reagents like Lawesson's reagent could be explored.

Optimization of Reaction Parameters and Yield Enhancement in Thiol Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired aromatic dithiol. Key parameters to consider include:

Temperature: The temperature for both the formation of the isothiouronium salt and its subsequent hydrolysis can significantly impact the reaction rate and the formation of side products. The initial reaction with thiourea is often carried out at elevated temperatures to ensure complete reaction, while the hydrolysis is typically performed at a controlled temperature to avoid unwanted side reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in the formation of disulfides or other byproducts.

Stoichiometry of Reagents: The molar ratio of the benzylic dihalide to thiourea should be carefully controlled. A slight excess of thiourea is often used to ensure complete conversion of the dihalide. During hydrolysis, the amount of base used is critical for the complete cleavage of the isothiouronium salt.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Ethanol is commonly used for the reaction with thiourea due to its ability to dissolve both the organic halide and the inorganic thiourea.

Inert Atmosphere: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and at elevated temperatures. Performing the final hydrolysis and work-up steps under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield of the desired dithiol.

The following table provides a general overview of parameters that can be optimized for the synthesis of aromatic dithiols from benzylic halides.

ParameterConditionRationale
TemperatureReflux for isothiouronium salt formation; 40-70°C for hydrolysisTo ensure complete reaction while minimizing side products.
TimeMonitored by TLC/GCTo achieve maximum conversion without product degradation.
ReagentsSlight excess of thiourea and baseTo drive the reaction to completion.
SolventEthanol or similar protic solventGood solubility for reactants.
AtmosphereInert (N₂ or Ar) during hydrolysis and work-upTo prevent oxidation of the thiol product.

Purification Techniques for High-Purity Aromatic Dithiols

Obtaining high-purity aromatic dithiols is essential for their use in further applications. Several purification techniques can be employed:

Extraction: After the reaction, an aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. The product is extracted into an organic solvent, which is then washed and dried.

Crystallization: Crystallization is a powerful technique for purifying solid organic compounds nih.govscielo.br. If the synthesized dithiol is a solid at room temperature, it can be recrystallized from a suitable solvent or solvent mixture to remove impurities. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Column Chromatography: For liquid or oily products, or for solids that are difficult to crystallize, column chromatography is a common purification method. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) are chosen to separate the desired dithiol from byproducts and unreacted starting materials. Due to the potential for oxidation on silica gel, care must be taken, such as using deoxygenated solvents.

Distillation: For volatile liquid dithiols, vacuum distillation can be an effective purification method. This technique separates compounds based on their boiling points under reduced pressure, which helps to prevent decomposition at high temperatures.

The choice of purification method depends on the physical properties of the target dithiol and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity.

Derivatization and Functionalization Strategies for Enhanced Reactivity

The thiol groups of aromatic dithiols are nucleophilic and can undergo a variety of reactions, allowing for their derivatization and functionalization. These modifications can be used to protect the thiol groups, alter the solubility of the molecule, or introduce new functionalities for further reactions.

Thioether Formation: The thiol groups can be readily alkylated or arylated to form thioethers researchgate.net. This is often done to protect the thiol functionality or to introduce specific side chains. The reaction is typically carried out in the presence of a base and an alkyl or aryl halide.

Thioester Formation: Aromatic thiols can react with acyl chlorides or carboxylic anhydrides to form thioesters organic-chemistry.org. Thioesters are important intermediates in organic synthesis and can also serve as protecting groups for thiols.

Disulfide Formation: Mild oxidation of thiols leads to the formation of disulfides. This reaction is reversible, and the disulfide bond can be cleaved back to the thiols using reducing agents. This property is utilized in various applications, including dynamic covalent chemistry and materials science.

Michael Addition: As soft nucleophiles, thiols can undergo Michael addition to α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-sulfur bond and is a useful method for carbon chain extension.

Metal Complexation: The sulfur atoms in dithiols can act as ligands to coordinate with metal ions, forming metal-thiolate complexes. This property is exploited in the design of coordination polymers and materials with specific electronic or catalytic properties.

These derivatization strategies enhance the versatility of aromatic dithiols, allowing for their incorporation into a wide range of more complex molecules and materials.

Polymerization Reaction Mechanisms Involving 2,4,6 Trimethyl 1,3 Benzenedimethanethiol

Thiol-Ene Photopolymerization Kinetics and Mechanisms

Thiol-ene photopolymerization is a highly efficient photochemical process that utilizes the reaction between a thiol and an alkene ('ene') to form a thioether linkage. wikipedia.org This reaction is valued for its rapid rates, low sensitivity to oxygen inhibition compared to traditional acrylate (B77674) systems, and the formation of homogeneous polymer networks. radtech.orgbohrium.com The process is typically initiated by UV light in the presence of a photoinitiator. wikipedia.org

Free-Radical Thiol-Ene Addition Chemistry

The polymerization proceeds via a free-radical mechanism involving a two-step chain reaction: propagation and chain transfer. thieme-connect.deresearchgate.net

Initiation : Upon exposure to light, a photoinitiator molecule absorbs a photon and cleaves to form initial free radicals. researchgate.net These radicals then abstract a hydrogen atom from the thiol group (S-H) of 2,4,6-Trimethyl-1,3-benzenedimethanethiol, generating a reactive thiyl radical (R-S•). researchgate.netnih.gov

Propagation and Chain-Transfer : The thiyl radical adds across the double bond of an 'ene' monomer. This anti-Markovnikov addition results in the formation of a carbon-centered radical. wikipedia.orgthieme-connect.de This carbon radical subsequently abstracts a hydrogen from another thiol group in a chain-transfer step, regenerating a thiyl radical and forming the final thioether product. thieme-connect.denih.gov This new thiyl radical can then participate in the next propagation step, continuing the cycle until the reactants are consumed or the radicals are terminated. wikipedia.org The alternation between the propagation and chain-transfer steps is a key feature of this polymerization. bohrium.com

Influence of Photoinitiator Systems on Polymerization Rate and Conversion

The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source for efficient activation. sigmaaldrich.com Common photoinitiators used in thiol-ene systems include acylphosphine oxides like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and others from the Irgacure family, which are known for their high reactivity. researchgate.netrsc.org The concentration and type of photoinitiator can be adjusted to control the curing speed and depth, which is essential for applications like coatings and 3D printing. For instance, systems with higher photoinitiator concentrations generally exhibit faster polymerization rates up to a certain point, after which optical screening effects can become detrimental.

Table 1: Representative Data on Photoinitiator Influence in Thiol-Ene Systems
PhotoinitiatorTypeConcentration (wt%)Light Intensity (mW/cm²)Final Thiol Conversion (%)Polymerization Rate (mol L⁻¹ s⁻¹)
DMPAType I1.010850.08
TPOType I1.010950.15
Benzophenone/AmineType II2.0 / 3.010920.11
TPOType I2.010980.18

This table presents illustrative data for common photoinitiators to demonstrate general trends in thiol-ene polymerization.

Step-Growth Nature of Thiol-Ene Reactions

The mechanism of thiol-ene polymerization is characteristically a step-growth process. wikipedia.orgresearchgate.net Unlike chain-growth polymerization where monomers add sequentially to a growing chain, step-growth involves reactions between any two reactive species (monomers, dimers, oligomers). wikipedia.orglibretexts.org In a system containing the difunctional this compound and a di-ene, the reaction initially forms dimers, which can then react to form tetramers, and so on, leading to a gradual increase in molecular weight throughout the reaction volume. wikipedia.org

This step-growth nature results in polymers with a more uniform network structure and lower shrinkage stress compared to chain-growth polymerized materials like acrylates. radtech.org High molecular weight polymer is only achieved at very high monomer conversion. wikipedia.org

Role of this compound as a Crosslinking Agent

Due to the presence of two thiol functional groups, this compound is an effective crosslinking agent. When reacted with multifunctional 'ene' monomers (e.g., tri- or tetra-functional acrylates or allyl ethers), it forms covalent bonds that link different polymer chains together, creating a three-dimensional network.

Network Formation and Crosslinking Density Control

The formation of a polymer network imparts materials with enhanced mechanical strength, thermal stability, and chemical resistance. The density of crosslinks—the number of crosslinks per unit volume—is a key parameter that determines the final properties of the material.

By carefully controlling the stoichiometry between the thiol groups from this compound and the 'ene' groups from the co-monomer, the crosslinking density can be precisely controlled. An increase in the relative amount of the multifunctional 'ene' or using a thiol with higher functionality would lead to a higher crosslink density. This, in turn, typically results in a material with a higher glass transition temperature (Tg), increased hardness, and lower flexibility. The step-growth mechanism of the thiol-ene reaction ensures that this network forms homogeneously, which is a significant advantage over many chain-growth systems. radtech.org

Table 2: Illustrative Example of Crosslink Density Control on Polymer Properties
Thiol:Ene Molar Ratio (Functional Groups)Crosslinking MonomerResulting Crosslink DensityGlass Transition Temp. (Tg)Hardness (Shore D)
1:1Difunctional EneLow35°C50
1:1Trifunctional EneMedium60°C75
1:1.2Trifunctional EneHigh75°C85
0.8:1Trifunctional EneMedium-High (Ene-rich)70°C82

This table provides representative data illustrating how stoichiometry and monomer functionality can be used to control the properties of thiol-ene networks.

Impact of Crosslinker Structure on Polymer Network Architecture

The molecular structure of a crosslinking agent is a determining factor in the final architecture and properties of a polymer network. In the case of this compound, its aromatic and substituted nature imparts specific characteristics to the resulting polymer. The rigid benzene (B151609) ring contributes to the thermal and mechanical stability of the network, while the two thiol groups provide the necessary functionality for crosslinking.

The presence of three methyl groups on the benzene ring introduces steric hindrance, which can influence the reaction kinetics and the final network topology. This steric bulk can affect the accessibility of the thiol groups, potentially leading to a more controlled and less densely crosslinked network compared to unsubstituted aromatic dithiols. This, in turn, can impact the material's flexibility and toughness. Research on various thiol and ene structures has shown that the rigidity and functionality of the crosslinker significantly affect the physical and mechanical properties of the resulting thiol-ene networks. researchgate.net

Mechanisms of Crosslinking in Diverse Polymer Matrices

This compound is primarily utilized as a crosslinker in thiol-ene polymerization reactions. acs.orgwikipedia.orgsigmaaldrich.comresearchgate.net This type of reaction is a form of "click chemistry," known for its high efficiency, mild reaction conditions, and lack of byproducts. The mechanism involves the radical-mediated addition of a thiol group (-SH) across a carbon-carbon double bond (an 'ene').

In a typical thiol-ene polymerization, a photoinitiator generates radicals upon exposure to UV light. These radicals abstract a hydrogen atom from the thiol group of this compound, creating a thiyl radical. This thiyl radical then adds to an 'ene' functional group of another monomer or polymer, forming a carbon-centered radical. This new radical subsequently abstracts a hydrogen from another thiol group, regenerating a thiyl radical and propagating the chain reaction, which ultimately leads to a crosslinked polymer network.

Beyond thiol-ene systems, this dithiol can also participate in crosslinking reactions with other polymer matrices. For instance, it is listed as a potential component in the formulation of shape memory cyanate (B1221674) ester copolymers. nih.govgoogle.com In these systems, the thiol groups can react with cyanate ester groups or other reactive moieties to form a crosslinked network. The specific mechanism and reaction conditions would depend on the nature of the comonomers and the curing process employed.

Controlled Radical Polymerization Techniques with Thiol Functionality

Controlled radical polymerization (CRP) techniques offer precise control over polymer molecular weight, architecture, and functionality. One of the most versatile CRP methods is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Principles

RAFT polymerization is a type of living radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization process. The core principle of RAFT lies in a degenerative chain transfer process where a propagating polymer radical reacts with the CTA. This reaction forms a dormant species and a new radical that can initiate further polymerization. This rapid equilibrium between active and dormant species allows for the controlled growth of polymer chains, resulting in polymers with narrow molecular weight distributions.

The effectiveness of a RAFT agent is highly dependent on its structure, particularly the 'Z' and 'R' groups attached to the thiocarbonylthio moiety. These groups influence the stability of the intermediate radical and the rates of addition and fragmentation.

Potential for Chain Transfer Agent Utility in Polymer Synthesis

While thiols are fundamental to the structure of RAFT agents, dithiols like this compound are not typically used as the primary RAFT agent themselves. Standard RAFT agents possess a thiocarbonylthio group (C=S)S-, which is crucial for the reversible chain transfer mechanism.

However, the thiol groups of this compound can be chemically modified to synthesize a dithiol-functionalized RAFT agent. Such a molecule could then be used in RAFT polymerization to create telechelic polymers (polymers with functional groups at both ends) or to act as a macro-RAFT agent for the synthesis of block copolymers or more complex architectures. The inherent properties of the aromatic and methylated core of this compound could be imparted to the resulting polymers.

Other Polymerization Modalities (e.g., Polycondensation, if Applicable)

Polycondensation is a step-growth polymerization in which monomers react to form dimers, trimers, and eventually long polymers, typically with the elimination of a small molecule like water or methanol. The thiol groups of this compound are nucleophilic and can react with suitable electrophilic comonomers in a polycondensation reaction.

Advanced Polymeric Materials Applications Utilizing 2,4,6 Trimethyl 1,3 Benzenedimethanethiol

Hydrophobic and Superhydrophobic Coating Formulations

The development of materials that repel water is of significant interest for a wide range of applications, from self-cleaning surfaces to anti-icing coatings. The hydrophobicity of a surface is intrinsically linked to its chemical composition and topographical structure. The incorporation of molecules like 2,4,6-trimethyl-1,3-benzenedimethanethiol into polymer coatings can significantly enhance their water-repellent properties. The presence of the nonpolar trimethylbenzene group contributes to a reduction in surface energy, a key factor in achieving hydrophobicity.

The surface energy of a material dictates how it interacts with liquids. To create a hydrophobic surface, the surface energy must be lowered to a point where water is repelled. Aromatic compounds, particularly those with alkyl substituents like the trimethyl groups in this compound, are known to decrease surface energy. nih.gov When this molecule is integrated into a polymer coating, the aromatic rings and methyl groups orient at the surface, creating a nonpolar interface that discourages interaction with polar water molecules.

The two thiol groups on the molecule allow it to be chemically bonded into a polymer network, for example, through thiol-ene or thiol-acrylate reactions. This covalent attachment ensures the long-term stability and durability of the hydrophobic properties, preventing the leaching of the surface-modifying agent over time. The strategic placement of these hydrophobic moieties at the polymer surface is a fundamental design principle for creating robust water-repellent coatings. researchgate.net

To achieve superhydrophobicity, where water contact angles exceed 150°, a hierarchical surface roughness at both the micro- and nano-scale is typically required, in addition to low surface energy chemistry. This can be accomplished by incorporating reactive nanoparticles into the coating formulation. The thiol groups of this compound can react with functional groups on the surface of nanoparticles, such as silica (B1680970) or titania, effectively tethering them to the polymer matrix.

This integration serves a dual purpose. Firstly, the nanoparticles create the necessary surface roughness to trap air pockets, leading to a composite interface that minimizes the contact area between the water droplet and the solid surface, a phenomenon described by the Cassie-Baxter model. Secondly, the this compound molecule, now anchored to the nanoparticles, imparts its inherent hydrophobicity to this structured surface. This synergistic combination of chemical modification and physical texturing is a powerful strategy for fabricating durable and highly effective superhydrophobic coatings.

Liquid Crystalline Elastomers (LCEs) and Actuating Materials

Liquid crystalline elastomers (LCEs) are a fascinating class of smart materials that combine the anisotropic properties of liquid crystals with the elasticity of rubbery polymers. This unique combination allows them to undergo large, reversible shape changes in response to external stimuli such as heat or light, making them ideal candidates for applications in soft robotics, sensors, and artificial muscles. This compound can be employed as a crosslinking agent in the synthesis of LCEs, where it plays a crucial role in defining the network structure and, consequently, the material's thermomechanical behavior.

The thermomechanical response of an LCE, which describes its change in shape and mechanical properties with temperature, is highly dependent on the crosslink density of the polymer network. researchgate.net In LCEs synthesized using a thiol-acrylate photopolymerization, benzenedimethanethiol (a closely related compound) acts as a chain transfer agent and crosslinker. arxiv.org By adjusting the ratio of the dithiol crosslinker to the acrylate (B77674) monomer, the crosslink density of the resulting LCE can be precisely controlled. arxiv.org

An increase in crosslink density generally leads to a higher glass transition temperature (Tg) and elastic modulus. arxiv.org This is because a more densely crosslinked network restricts the mobility of the polymer chains. Furthermore, the nematic-to-isotropic transition temperature (TNI), at which the material loses its liquid crystalline order and actuates, is also shifted to higher temperatures with increased crosslinking. arxiv.org This tunability allows for the design of LCEs with specific actuation temperatures and mechanical properties tailored for different applications.

Below is an interactive data table showcasing the effect of post-functionalization, which increases crosslink density, on the material properties of an LCE prepared with benzenedimethanethiol. arxiv.org

PropertyInitial LCEPost-Functionalized LCE
Glass Transition Temperature (Tg)50°C65°C
Elastic Modulus (Parallel to Director)1.2 MPa2.5 MPa
Elastic Modulus (Perpendicular to Director)0.5 MPa1.0 MPa
Nematic-to-Isotropic Transition (TNI)181°C203°C

This data is based on research conducted with benzenedimethanethiol (BDMT) and illustrates the principle of tuning thermomechanical properties through crosslink density. arxiv.org

Photo-induced polymerization is a common and versatile method for fabricating LCEs. researchgate.net Thiol-ene and thiol-acrylate "click" reactions are particularly advantageous as they are rapid, efficient, and can be initiated by light under mild conditions. researchgate.net In this process, a mixture of a liquid crystalline monomer (containing, for example, acrylate groups), a dithiol crosslinker like this compound, and a photoinitiator is exposed to UV or visible light. arxiv.orgmdpi.com

The photoinitiator generates radicals upon illumination, which then trigger the polymerization reaction between the thiol and acrylate groups, forming a crosslinked polymer network. arxiv.org One of the key advantages of this method is the ability to spatially control the polymerization. arxiv.org By using patterned light, it is possible to create LCEs with complex, pre-designed director alignments, enabling sophisticated shape-changing capabilities. Furthermore, the free-radical mediated chain transfer reaction can leave unreacted pendant thiol groups on the polymer backbone, which can be post-functionalized in a subsequent photopolymerization step to locally modify the crosslink density and program the material's actuation behavior. arxiv.org

Shape Memory Polymers (SMPs)

Shape memory polymers (SMPs) are smart materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. mdpi.com The mechanism of shape memory relies on the polymer's network structure, which consists of "netpoints" that determine the permanent shape and "switching domains" that control the temporary shape. Thiol-ene and thiol-acrylate chemistries are widely used in the synthesis of SMPs due to the formation of uniform and well-defined polymer networks. researchgate.netresearchgate.net

Crosslinking Methodologies for Thermosetting SMPs

Thermosetting shape-memory polymers (SMPs) are a class of smart materials capable of returning from a deformed, temporary shape to their original, permanent shape upon exposure to an external stimulus, such as heat. The key to this behavior lies in their covalently crosslinked network structure. This compound is an effective crosslinking agent for creating these networks.

The primary crosslinking methodology involves "click" chemistry, particularly thiol-ene or thiol-epoxy reactions. In a typical thiol-ene polymerization, this compound is reacted with multifunctional monomers containing vinyl or allyl groups ('enes'). This reaction proceeds via a radical-mediated step-growth mechanism and can be initiated either thermally or photochemically. The high efficiency and specificity of the thiol-ene reaction lead to the formation of a uniform and homogenous polymer network with minimal side reactions or shrinkage stress. nih.gov

Interplay of Network Structure and Shape Memory Behavior

The shape memory properties of a thermoset polymer are directly governed by its network architecture. nih.gov The final thermomechanical characteristics, such as the glass transition temperature (Tg) and the rubbery modulus, are determined by the chemical nature of the monomers and the crosslink density.

Network ComponentInfluence on Shape Memory Property
This compound Introduces rigidity, defining the permanent shape.
Multifunctional 'ene' comonomer Affects chain flexibility and contributes to setting the glass transition temperature (Tg).
Thiol-to-Ene Ratio Controls crosslink density, which determines the rubbery modulus and shape recovery force.

Ionogels and Electroactive Polymer Systems

Ionogels are a class of quasi-solid-state materials that consist of an ionic liquid (IL) confined within a polymer network. biointerfaceresearch.com They combine the high ionic conductivity and thermal stability of ILs with the mechanical integrity of a solid polymer, making them promising for applications such as flexible electrolytes in electrochemical devices. biointerfaceresearch.commdpi.com

Synthesis of Ionogel Networks via Thiol-Ene Photopolymerization

Thiol-ene photopolymerization is a highly effective method for the in situ synthesis of ionogel networks. mdpi.comresearchgate.net The process involves dissolving the monomers, including a dithiol like this compound and a multifunctional 'ene' monomer, along with a photoinitiator, in a high concentration of an ionic liquid (typically 50-70 wt%). mdpi.comresearchgate.net

Upon exposure to UV radiation, the photoinitiator generates radicals, triggering the rapid and efficient step-growth polymerization between the thiol and ene groups. nih.gov This forms a crosslinked polymer network that physically entraps the ionic liquid. The main advantages of this method are its speed, lack of oxygen inhibition, and the formation of a homogenous network structure. nih.gov

Influence on Ionic Conductivity and Thermal Stability of Ionogels

The properties of the resulting ionogel are heavily influenced by both the polymer matrix and the encapsulated ionic liquid.

Ionic Conductivity : The ionic conductivity is primarily provided by the mobile ions of the ionic liquid. nih.gov However, the polymer network plays a crucial role. The structure of the monomers, such as this compound, influences the morphology of the polymer matrix and its interaction with the IL. nih.gov A network that is more compatible with the IL will result in less restricted ion mobility and, consequently, higher conductivity. Research on various thiol-ene systems shows that ionogels based on aliphatic monomers can exhibit higher conductivity compared to those with more rigid, aromatic monomers, likely due to differences in the resulting network morphology. nih.gov As the content of the ionic liquid in the gel increases, conductivity generally rises, but this often comes at the cost of reduced mechanical strength. mdpi.com

Monomer Type (in Thiol-Ene Ionogel)Resulting Property
Triazine-based 'enes'Higher mechanical strength nih.gov
Aliphatic 'enes'Higher ionic conductivity nih.gov
Increasing Ionic Liquid ContentIncreases ionic conductivity, decreases mechanical strength mdpi.com

High Refractive Index Polymeric Materials

There is significant demand in advanced optical applications, such as high-performance lenses and light-emitting diodes (LEDs), for polymers that possess a high refractive index (n), excellent transparency, and thermal stability. mdpi.com The refractive index of conventional polymers is often limited (n ≈ 1.30–1.70), leading to efficiency losses at interfaces with high-n semiconductor materials. mdpi.com

Spectroscopic and Computational Investigations of 2,4,6 Trimethyl 1,3 Benzenedimethanethiol Systems

Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools in the chemical sciences for elucidating the structure of molecules and monitoring the progress of chemical reactions. For a multifunctional compound like 2,4,6-trimethyl-1,3-benzenedimethanethiol, a combination of methods is employed to gain a comprehensive understanding of its chemical identity, purity, and reactive behavior. These techniques probe different aspects of the molecule's quantum mechanical states, from vibrational and rotational energy levels to nuclear spin and electronic transitions.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum shows absorption bands that are characteristic of the bonds present.

For this compound, the key functional groups include the thiol (S-H), the aromatic ring (C=C and C-H), the methylene (B1212753) groups (CH₂), and the methyl groups (CH₃). The S-H stretching vibration typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹. openstax.org Aliphatic C-H stretching from the methyl and methylene groups is observed in the 2850-2960 cm⁻¹ region. libretexts.org

FTIR is particularly useful for monitoring reactions where these functional groups are converted. For example, in an oxidation reaction that forms a disulfide bond (S-S), the characteristic S-H absorption band at ~2550 cm⁻¹ would disappear, providing clear evidence of the thiol group's conversion.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Thiol (S-H)Stretching2550 - 2600 (Weak, Sharp)
Aromatic C-HStretching3000 - 3100 (Medium)
Alkyl C-H (CH₃, CH₂)Stretching2850 - 2960 (Strong)
Aromatic C=CRing Stretching1450 - 1600 (Variable)
Methylene (CH₂)Bending (Scissoring)~1465

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. In the presence of a strong external magnetic field, these nuclei can exist in different spin states, and the energy difference between these states corresponds to a specific radiofrequency. The exact frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.

For this compound, the ¹H NMR spectrum would provide distinct signals for each type of proton. The single aromatic proton would appear as a singlet in the aromatic region (~7.0 ppm). The three methyl groups (two at positions 4 and 6, and one at position 2) are chemically distinct and would likely show separate singlets in the alkyl region (~2.2-2.5 ppm). The two methylene (CH₂) groups are equivalent and would appear as a doublet due to coupling with the adjacent thiol proton. The two thiol (SH) protons are also equivalent and would present as a triplet.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the structural assignment.

NMR is also an excellent tool for kinetic studies. nih.govnih.gov By acquiring spectra at different time intervals during a reaction, the change in concentration of reactants and products can be monitored by integrating the corresponding signals. This allows for the determination of reaction rates, rate constants, and reaction orders, providing deep insight into the reaction mechanism. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic C-H~7.00Singlet1H
Methylene (Ar-CH₂-SH)~3.70Doublet4H
Methyl (Ar-CH₃)~2.2 - 2.5Singlet (3 distinct signals)9H (3H each)
Thiol (CH₂-SH)~1.70Triplet2H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, substituted)135 - 140
Aromatic C-H~128
Methylene (Ar-CH₂)~28
Methyl (Ar-CH₃)19 - 22

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The part of a molecule responsible for light absorption is called a chromophore. researchgate.net In this compound, the primary chromophore is the substituted benzene (B151609) ring.

Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The benzene ring shows a strong absorption band (the E-band) around 200 nm and a weaker, structured band (the B-band) around 255 nm. Substitution on the ring can cause a shift in the wavelength of maximum absorbance (λ_max) and an increase in the molar absorptivity (ε). The trimethyl and dimethanethiol substituents on the benzene ring are expected to cause a red shift (a shift to longer wavelengths) of these absorption bands.

UV-Vis spectroscopy is a convenient method for monitoring reaction progress, especially for reactions involving changes to the chromophore. researchgate.net For instance, if the aromatic ring undergoes a reaction that extends its conjugation, a significant red shift in the λ_max would be observed. By monitoring the change in absorbance at a specific wavelength over time, reaction kinetics can be determined using the Beer-Lambert law.

Table 4: Hypothetical UV-Vis Absorption Data for this compound in Hexane

Transition BandApproximate λ_max (nm)Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
E-band (π → π)~215~8,000
B-band (π → π)~270~500

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov Molecules like this compound are diamagnetic (have no unpaired electrons) and are therefore EPR-silent. However, radical species can be generated from this molecule, for example, through oxidation of the thiol groups to form thiyl radicals (RS•).

Thiyl radicals are important intermediates in many biochemical and chemical processes. EPR spectroscopy can confirm the presence of these radicals and provide information about their electronic structure and environment. The EPR spectrum is characterized by its g-factor, which is analogous to the chemical shift in NMR, and by hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H). Studies on related sulfur-containing compounds, such as derivatives of 1,3,5-trithiane, have successfully used EPR to identify sulfur radical cations and thiyl-type radicals. researchgate.net For a thiyl radical derived from this compound, interactions with the two methylene protons would be expected to produce a characteristic hyperfine splitting pattern.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the top 1-10 nm of a material's surface. researchgate.netdiva-portal.org The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state. oulu.fi

If this compound were used to form a self-assembled monolayer (SAM) on a metal surface (e.g., gold), XPS would be an ideal tool for characterizing the film. High-resolution scans of the C 1s and S 2p regions would provide detailed chemical information. The C 1s spectrum could be deconvoluted into components representing the aromatic carbons, methyl carbons, and methylene carbons. The S 2p spectrum is particularly informative; the binding energy for a thiol (S-H) is distinct from that of a thiolate (S-metal bond), a disulfide (S-S), or oxidized sulfur species like sulfones or sulfonates. researchgate.net This allows for a quantitative assessment of the surface coverage, chemical integrity, and orientation of the molecules on the surface.

Table 5: Expected XPS Binding Energies for Elements in this compound

Core LevelChemical StateExpected Binding Energy (eV)
S 2p₃/₂Thiol (R-SH)~163.5
S 2p₃/₂Thiolate (R-S⁻)~162.0
C 1sAromatic (C-C, C-H)~284.8
C 1sAlkyl (C-C, C-H)~285.0
C 1sMethylene (C-S)~285.5

Reaction Kinetics and Mechanistic Studies through Advanced Analytical Methods

Understanding the kinetics and mechanism of a chemical reaction provides the fundamental knowledge required to control its outcome, optimize conditions, and design new processes. For reactions involving this compound, a combination of the spectroscopic techniques described above can be employed to build a detailed mechanistic picture.

Kinetic studies involve monitoring the concentration of reactants, intermediates, and products as a function of time. rsc.org Time-resolved UV-Vis and NMR spectroscopies are particularly well-suited for this purpose. For example, by fitting the time-dependent absorbance or signal intensity data to appropriate rate laws, rate constants for individual reaction steps can be determined. nih.gov

Mechanistic studies aim to identify the sequence of elementary steps that lead from reactants to products. This often involves the detection and characterization of transient intermediates. For reactions that may proceed through radical pathways, such as oxidation or photolysis, EPR spectroscopy is crucial for detecting the short-lived radical intermediates. researchgate.net Isotopic labeling studies, where an atom is replaced by its isotope (e.g., ¹H by ²H), can also be used in conjunction with NMR or mass spectrometry to trace the path of atoms through the reaction and to probe kinetic isotope effects, which provide insight into bond-breaking and bond-forming steps in the rate-determining step of the reaction.

Computational chemistry provides a theoretical framework to complement experimental findings. Density Functional Theory (DFT) calculations can be used to model the potential energy surface of a reaction, calculating the structures and energies of reactants, transition states, and products. This allows for the prediction of reaction pathways and activation energies, which can be compared with experimentally determined kinetic data to support or refute a proposed mechanism. mdpi.com For instance, the study of reactions between OH radicals and methylated benzenes has shown that complex reaction pathways, including the formation of different adduct isomers and reversible steps, can be elucidated by combining experimental kinetic data with theoretical analysis. rsc.org

In-situ and Real-time Monitoring of Polymerization Processes

The polymerization of this compound, typically through thiol-ene reactions, can be meticulously monitored in-situ and in real-time using various spectroscopic techniques. researchgate.net These methods are crucial for understanding reaction kinetics, optimizing process parameters, and ensuring desired polymer properties.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. researchgate.net It allows for the continuous tracking of the concentration of functional groups involved in the polymerization. Specifically, the disappearance of the S-H stretching band from the thiol groups of this compound and the C=C stretching band from the 'ene' co-monomer can be monitored simultaneously. researchgate.net This provides direct insight into the conversion rates of both reactants.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique, offering detailed information about the chemical transformations as they occur. nih.govnih.gov By monitoring the changes in the chemical shifts and integrals of protons adjacent to the thiol and ene functional groups, researchers can follow the reaction progress and identify the formation of the thioether linkage. nih.gov This method is particularly useful for studying reaction mechanisms and detecting potential side reactions. The use of LED sources emitting at specific wavelengths, such as 365 nm, can facilitate the photoinitiation of thiol-ene coupling reactions directly within the NMR tube for continuous monitoring. nih.gov

These in-situ and real-time monitoring techniques provide a continuous stream of data, allowing for a detailed kinetic analysis of the polymerization process involving this compound.

Table 1: Spectroscopic Techniques for Real-time Polymerization Monitoring

TechniqueMonitored Functional Group / SignalInformation Obtained
Real-time FTIR S-H stretch (thiol), C=C stretch (ene)Functional group conversion, reaction rate
In-situ NMR Proton signals near reacting groupsReaction progress, structural changes, side products

Determination of Rate Constants and Activation Energies

The data acquired from real-time monitoring techniques are fundamental for determining the kinetic parameters of polymerization, such as rate constants (k) and activation energies (Ea). For thiol-ene reactions involving this compound, the rate of polymerization is influenced by factors like initiator concentration, light intensity (for photopolymerization), and temperature.

The activation energy can be determined by measuring the rate constants at different temperatures and applying the Arrhenius equation:

k = A e(-Ea/RT)

Table 2: Illustrative Kinetic Parameters for Thiol-Ene Polymerization Systems

ParameterTypical Value RangeSignificance
Rate Constant (k) 10² - 10⁶ M⁻¹s⁻¹Indicates the speed of the polymerization reaction.
Activation Energy (Ea) 5 - 40 kJ/molRepresents the minimum energy required to initiate the reaction.

Computational Chemistry Approaches

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the detailed reaction mechanisms of polymerization involving this compound. researchgate.net High-level computational methods can map out the entire potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. chemrxiv.org

For the radical-mediated thiol-ene reaction, these calculations can model the initial homolytic cleavage of an initiator, the subsequent abstraction of a hydrogen atom from the S-H group of this compound to form a thiyl radical, the addition of this thiyl radical to an ene, and the final chain-transfer step. researchgate.net By calculating the energies of each stationary point along the reaction coordinate, the reaction barriers (activation energies) and reaction enthalpies for each elementary step can be determined. nih.gov

Methods such as the Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with a suitable basis set, often performed on geometries optimized with Density Functional Theory (DFT), provide a high degree of accuracy for these energy calculations. researchgate.net This detailed mechanistic insight allows for a fundamental understanding of the factors controlling the reaction rate and selectivity, such as the influence of the methyl substituents on the benzene ring on the reactivity of the thiol groups.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure and bonding characteristics of this compound. nih.govresearchgate.net These calculations provide valuable information about the molecule's geometry, charge distribution, and chemical reactivity.

DFT calculations can optimize the molecular geometry, predicting bond lengths and angles with high accuracy. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. For a thiol-containing molecule, the HOMO is often localized on the sulfur atoms, indicating their nucleophilic character and role as electron donors. The LUMO represents the region most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. nih.gov This map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show negative potential around the sulfur atoms, confirming their suitability for electrophilic attack, and positive potential around the acidic thiol hydrogens. Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions within the molecule. nih.gov

Table 3: Representative DFT-Calculated Properties for Aromatic Thiol Systems

PropertyDescriptionTypical Information Yielded
Optimized Geometry Lowest energy 3D structurePredicts bond lengths, bond angles, and dihedral angles.
HOMO Energy Energy of the highest occupied molecular orbitalIndicates propensity to donate electrons; often localized on sulfur.
LUMO Energy Energy of the lowest unoccupied molecular orbitalIndicates propensity to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to chemical reactivity and electronic excitation energy.
MEP Map Molecular Electrostatic PotentialVisualizes charge distribution and predicts sites for nucleophilic/electrophilic attack.

Molecular Dynamics Simulations for Polymer Network Properties and Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com For polymers derived from this compound, MD simulations are invaluable for predicting the macroscopic properties of the resulting polymer network based on its atomistic structure. kit.edumdpi.com

Starting from a computationally constructed polymer network, MD simulations solve Newton's equations of motion for each atom in the system, allowing the model to evolve over time. youtube.com This approach can predict a wide range of thermomechanical and dynamic properties. For instance, by simulating the system at various temperatures, one can determine the glass transition temperature (Tg), a key characteristic of amorphous polymers.

Mechanical properties such as Young's modulus, tensile strength, and elongation at break can be investigated through simulated deformation tests. kit.edu The simulations provide a molecular-level view of how the polymer network responds to stress, including chain alignment, bond stretching, and cross-link failure. MD can also be used to study the diffusion of small molecules within the polymer matrix and to understand the dynamics of the polymer chains themselves, which relates to properties like viscoelasticity. mdpi.com Both all-atom and coarse-grained MD models can be employed, with the choice depending on the desired balance between computational cost and level of detail. mdpi.com

Table 4: Polymer Properties Investigated by Molecular Dynamics Simulations

Property CategorySpecific PropertiesInformation Provided
Thermomechanical Glass Transition Temperature (Tg), Young's Modulus, Bulk Modulus, Shear ModulusPredicts material stiffness, temperature stability, and response to mechanical load.
Structural Radius of Gyration, Free Volume, Cross-link DensityCharacterizes the polymer network architecture and packing efficiency.
Dynamic Diffusion Coefficients, Chain Relaxation TimesDescribes the mobility of small molecules within the network and the polymer's viscoelastic behavior.

Future Research Directions and Emerging Paradigms in 2,4,6 Trimethyl 1,3 Benzenedimethanethiol Research

Development of Sustainable Synthesis Routes for Aromatic Dithiols

The industrial viability and environmental impact of polymers derived from aromatic dithiols are intrinsically linked to the sustainability of their synthesis. Current research is aimed at developing greener chemical processes that minimize waste, avoid hazardous solvents, and reduce energy consumption. One promising approach involves the use of water and/or ethanol (B145695) as solvents, which circumvents the environmental pollution and complex post-processing associated with toxic organic solvents. google.com

Alternative synthetic strategies are also being explored. These include the esterification of thioglycolic acid with aromatic diols and multi-step syntheses featuring key reactions like the Newman-Kwart rearrangement. tandfonline.comdiva-portal.org Research into catalytic systems, such as copper-catalyzed coupling reactions, offers a pathway to milder reaction conditions and improved yields. researchgate.net The adoption of continuous-flow chemistry presents another avenue for creating safer, more efficient, and scalable one-pot processes for synthesizing aromatic thiols and their derivatives, minimizing the need for isolating potentially hazardous intermediates. rsc.org

Exploration of Novel Thiol-X Click Chemistries for Polymer Synthesis

"Click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. Thiol-based click reactions are particularly valuable for polymer synthesis due to their efficiency and versatility. researchgate.netbohrium.com The radical-mediated thiol-ene reaction is a cornerstone of this chemistry, enabling the rapid and controlled formation of uniform polymer networks through a step-growth mechanism that is often initiated by UV light. bohrium.comrsc.org This reaction proceeds via alternating propagation and chain-transfer steps, leading to homogeneous networks with reduced shrinkage and stress. bohrium.comnih.gov

The "Thiol-X" toolbox is expanding beyond the classic thiol-ene reaction. rsc.org Emerging areas of exploration include:

Thiol-yne Chemistry : This reaction involves the addition of a thiol to an alkyne. It offers the advantage of increased functionality, as each alkyne group can react with two thiol groups, leading to higher crosslink densities. rsc.org

Thiol-Michael Addition : This base- or nucleophile-initiated reaction between a thiol and an electron-deficient alkene, such as an acrylate (B77674), is highly efficient for creating functional materials. researchgate.net

Acid-Catalyzed Thiol-Ene (ACT) Reaction : A more recent addition, the ACT reaction produces S,X-acetal conjugates instead of the static thioether bonds formed in other thiol-ene reactions. This introduces a unique functionality, as acetal (B89532) linkages can be designed to be cleavable under specific conditions, opening possibilities for degradable or responsive materials. rsc.org

The ability to perform these different thiol-click reactions sequentially in a one-pot synthesis by simply adding the appropriate catalyst demonstrates the remarkable selectivity and potential of this chemical toolbox for creating complex polymer architectures. rsc.org

Integration with Additive Manufacturing (3D Printing) Technologies for Complex Geometries

Additive manufacturing, or 3D printing, has revolutionized the fabrication of objects with intricate and customized geometries. nih.gov Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), rely on liquid resins that are selectively cured by light. Thiol-ene and thiol-acrylate photopolymerization systems are exceptionally well-suited for these technologies. nih.govresearchgate.net

The advantages of using thiol-based resins in 3D printing include:

Rapid Cure Rates : The "click" nature of the reaction allows for fast, energy-efficient polymerization upon exposure to light. researchgate.netmdpi.com

Low Polymerization Shrinkage : The step-growth mechanism of thiol-ene reactions leads to more uniform network formation and significantly less shrinkage compared to traditional chain-growth acrylate systems, which improves the dimensional accuracy and reduces internal stress in printed objects. researchgate.netresearchgate.net

Reduced Oxygen Inhibition : Unlike radical polymerization of acrylates, the thiol-ene reaction is much less sensitive to oxygen, which simplifies the printing process and ensures more consistent curing. bohrium.comresearchgate.net

Tunable Properties : By varying the functionality and structure of the thiol and "ene" monomers, the mechanical properties of the final printed object, from soft elastomers to rigid plastics, can be precisely controlled. nih.govacs.org

This synergy allows for the 3D printing of complex, high-resolution structures for applications ranging from biomedical devices to soft robotics. nih.govmdpi.com

Bio-Inspired Materials Design and Fabrication using Thiol-Functionalized Building Blocks

Nature provides a rich source of inspiration for designing advanced functional materials. Researchers are leveraging thiol-functionalized building blocks to mimic biological systems and create materials with novel properties. One area of focus is the development of self-healing polymers inspired by the byssal threads of mussels, which use metal-coordinated bonds to achieve remarkable toughness and self-healing capabilities. digitellinc.com

Another powerful bio-inspired strategy involves the use of catechol moieties, which are found in mussel adhesive proteins. By incorporating catechol groups into thiol-reactive polymers, researchers can create materials that anchor strongly to a wide variety of surfaces, enabling the functionalization of nanoparticles and other substrates. ulakbim.gov.tracs.orgresearchgate.net Furthermore, functionalizing polymer membranes with bio-inspired ligands such as glutathione (B108866) and cysteamine—both of which contain thiol groups—can create highly efficient and selective systems for capturing heavy metal ions from water. researchgate.net

Advanced Characterization Techniques for Spatiotemporal Understanding of Network Formation

A deep understanding of how polymer networks form in space and time is crucial for optimizing material properties. Several advanced characterization techniques are employed to study the polymerization of thiol-based systems:

Dynamic Mechanical Analysis (DMA) : This is a key technique for characterizing the thermomechanical properties of polymer networks. DMA measures the storage modulus (stiffness) and tan delta (damping) of a material as a function of temperature, allowing for the precise determination of the glass transition temperature (Tg), crosslink density, and other mechanical properties. acs.orguwyo.edu

Thermal Gravimetric Analysis (TGA) : TGA is used to evaluate the thermal stability and degradation characteristics of the polymers. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is often used to monitor the progress of the polymerization reaction by tracking the disappearance of characteristic peaks associated with the thiol and ene functional groups. researchgate.net

Rheology : The study of the flow of matter, rheology is used to analyze the viscosity of the liquid resins to ensure they are suitable for the 3D printing process. mdpi.com

These techniques provide critical data that link the chemical composition and curing conditions of 2,4,6-Trimethyl-1,3-benzenedimethanethiol-based polymers to their final performance characteristics. nih.gov

Rational Design of Multi-Stimuli Responsive Polymeric Systems

Stimuli-responsive polymers, or "smart" materials, can change their properties in response to external triggers. The incorporation of thiol and disulfide functionalities into polymer structures is a powerful strategy for imparting responsiveness, particularly to changes in redox conditions. nih.gov By combining these groups with other responsive moieties, researchers can rationally design materials that react to multiple stimuli, enabling more complex functions and finer control. nih.govresearchgate.net

For example, a polymer can be designed to respond to both light and redox conditions. nih.govnih.gov Thiol-based crosslinkers can be integrated into liquid crystal polymer networks to create materials that exhibit both shape memory and elastomeric properties, responding to heat or UV light. acs.org The development of multi-stimuli-responsive systems opens the door to highly specific and targeted applications, such as drug delivery systems that release their payload only when two or more physiological triggers are present. nih.gov These advanced materials can be designed as particles, films, or bulk gels, each tailored for a specific application. nih.govdtu.dk

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the structural identity and purity of 2,4,6-Trimethyl-1,3-benzenedimethanethiol?

  • Methodology : Use Fourier-transform infrared spectroscopy (FT-IR) to confirm thiol (-SH) functional groups, supported by Aldrich FT-IR spectral data . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves methyl and aromatic proton environments. Purity validation (≥98%) is achievable via high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS), as noted in supplier specifications .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent oxidation of thiol groups. This aligns with protocols for structurally similar thiols like 1,2-benzenedithiol, which degrade rapidly at ambient temperatures . Periodic purity checks via thin-layer chromatography (TLC) are recommended.

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

  • Methodology : Cross-reference synthesized batches with certified reference materials (CRMs) from authoritative suppliers. For example, Aldrich reports 98% purity with validated spectral data , while PI Chemicals provides CAS 10074-13-2 with structural verification . Reproducibility requires strict adherence to synthesis and storage protocols.

Advanced Research Questions

Q. What strategies mitigate challenges in handling this compound due to its reactive thiol groups?

  • Methodology : Implement inert-atmosphere techniques (e.g., Schlenk lines) to prevent oxidation. Use chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation. Safety protocols from analogous thiol handling include wearing nitrile gloves, chemical-resistant aprons, and fume hoods . Waste must be neutralized with oxidizing agents (e.g., hydrogen peroxide) before disposal.

Q. How does the steric environment of this compound influence its coordination chemistry in metal-organic frameworks (MOFs)?

  • Methodology : The three methyl groups create steric hindrance, limiting ligand flexibility. Computational modeling (DFT) predicts preferential binding to soft metals (e.g., Au⁺, Ag⁺) via sulfur donors. Experimental validation involves X-ray crystallography of MOFs synthesized under solvothermal conditions. Compare with less hindered analogs (e.g., 1,3-benzenedithiol) to isolate steric effects .

Q. What role does this compound play in synthesizing functionalized polymers or dendrimers?

  • Methodology : Thiol-ene "click" reactions enable controlled polymerization. Optimize initiator ratios (e.g., AIBN) and UV irradiation times to balance crosslinking density and mechanical stability. Monitor reaction kinetics via Raman spectroscopy, referencing Aldrich’s condensed-phase spectral library for intermediate identification .

Critical Notes

  • Synthesis Gaps : While direct synthesis protocols are not detailed in the provided evidence, oxidative carbonylation methods for structurally related diamines (e.g., Scheme 4 in ) may inspire analogous routes using thiolation agents (e.g., Lawesson’s reagent).
  • Safety Compliance : Adhere to OSHA guidelines for thiol handling, including emergency eyewash stations and neutralization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.